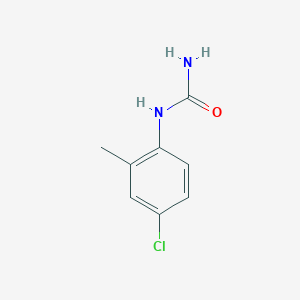

(4-Chloro-2-methylphenyl)urea

描述

Structure

3D Structure

属性

IUPAC Name |

(4-chloro-2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBYIGCMFBGXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979451 | |

| Record name | N-(4-Chloro-2-methylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6333-35-3 | |

| Record name | NSC38409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chloro-2-methylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-METHYLPHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Methylphenyl Urea

Direct Synthesis Approaches to (4-Chloro-2-methylphenyl)urea

The preparation of this compound can be achieved through several established synthetic protocols. The most common and direct methods involve the reaction of corresponding isocyanates with amines or the use of alternative reagents to construct the urea (B33335) backbone.

Reactions Involving Isocyanates and Amines

The reaction between an isocyanate and an amine is a cornerstone of urea synthesis due to its high efficiency and broad applicability. For the synthesis of this compound, two primary variations of this approach are feasible:

Reaction of 4-Chloro-2-methylphenyl isocyanate with ammonia (B1221849): The most direct route involves the reaction of 4-chloro-2-methylphenyl isocyanate with ammonia. The highly reactive isocyanate group readily undergoes nucleophilic attack by ammonia to form the target urea. This reaction is typically carried out in an inert solvent.

Reaction of 4-Chloro-2-methylaniline (B164923) with a cyanate (B1221674) source: An alternative, yet related, approach is the reaction of 4-chloro-2-methylaniline with a source of the cyanate ion (e.g., potassium or sodium cyanate) under acidic conditions. The in situ generated isocyanic acid reacts with the aniline (B41778) to yield this compound.

A closely related and well-documented synthesis is that of N-(2-chloroethyl)-N'-(4-chloro-2-methylphenyl)urea, prepared by reacting 4-chloro-2-methylaniline with 2-chloroethyl isocyanate. prepchem.com This reaction exemplifies the general principle of forming a urea linkage by combining an amine with an isocyanate.

Table 1: Key Reactants for Isocyanate-Based Synthesis

| Reactant 1 | Reactant 2 | Product |

| 4-Chloro-2-methylphenyl isocyanate | Ammonia | This compound |

| 4-Chloro-2-methylaniline | Isocyanic Acid (from cyanate salt) | This compound |

| 4-Chloro-2-methylaniline | 2-Chloroethyl isocyanate | N-(2-chloroethyl)-N'-(4-chloro-2-methylphenyl)urea prepchem.com |

Alternative Synthetic Pathways for this compound

Beyond the use of isocyanates, other synthetic strategies can be employed to construct the urea functionality. These methods often involve the in-situ generation of an isocyanate equivalent or the use of different carbonyl sources.

One such method is the Hofmann rearrangement of an amide. In this approach, an amide derived from 4-chloro-2-methylbenzoic acid would be treated with a halogen (e.g., bromine) and a base. The resulting rearrangement would generate 4-chloro-2-methylphenyl isocyanate in situ, which could then be trapped with ammonia or an amine to form the desired urea.

Another alternative involves the reaction of 4-chloro-2-methylaniline with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), followed by the addition of ammonia. This method avoids the direct handling of highly toxic phosgene gas.

Furthermore, recent advancements in synthetic methodology have explored the use of carbon dioxide as a C1 source for urea synthesis. This can involve the reaction of an amine with CO2 in the presence of a suitable dehydrating agent to form an isocyanate, which is then reacted with another amine.

Derivatization Strategies Based on the this compound Core

The this compound scaffold provides multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potentially altered chemical and physical properties.

Modifications at the Urea Nitrogen Atoms

The nitrogen atoms of the urea moiety are nucleophilic and can be readily functionalized. The terminal -NH2 group is generally more reactive towards electrophiles.

Alkylation and Arylation: The nitrogen atoms can be alkylated or arylated using appropriate halides or other electrophilic reagents. For instance, the synthesis of 1-(4-chloro-2-methylphenyl)-3-(2-ethyl-6-methylphenyl)urea demonstrates the introduction of a substituted aryl group on one of the urea nitrogens. The synthesis of N'-(4-chloro-2-methylphenyl)-N,N-dimethylurea further illustrates the possibility of multiple alkylations. evitachem.com

Acylation: Acylation of the urea nitrogens can be achieved using acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride can introduce a reactive handle for further synthetic transformations.

Reaction with Aldehydes and Ketones: The urea nitrogens can condense with aldehydes and ketones to form various heterocyclic or open-chain structures.

Table 2: Examples of N-Substituted this compound Derivatives

| Derivative Name | Modifying Reagent/Reactant | Reference |

| 1-(4-chloro-2-methylphenyl)-3-(2-ethyl-6-methylphenyl)urea | 2-Ethyl-6-methylaniline | smolecule.com |

| N'-(4-chloro-2-methylphenyl)-N,N-dimethylurea | Dimethylamine (B145610) | evitachem.com |

| 1-(4-chloro-2-methylphenyl)-3-[2-(thiophen-2-yl)ethyl]urea | 2-(Thiophen-2-yl)ethylamine | molport.com |

| 3-(4-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]urea | (2-Fluorophenyl)methanamine | molport.com |

Substitutions on the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. The chloro and methyl groups, along with the urea moiety, direct incoming electrophiles to specific positions on the ring.

The urea group (-NHCONH2) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom attached to the ring. The methyl group is also activating and ortho-, para-directing. Conversely, the chloro group is deactivating but also ortho-, para-directing. The interplay of these electronic effects will determine the outcome of substitution reactions. Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Halogenation: Further halogenation of the phenyl ring.

Sulfonation: Addition of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

While specific examples for the direct electrophilic substitution on this compound are not prevalent in the provided literature, the general principles of electrophilic aromatic substitution are applicable. smolecule.com The introduction of substituents can also be achieved through the synthesis of the urea from an already functionalized 4-chloro-2-methylaniline derivative. evitachem.com

Formation of Fused Ring Systems Incorporating the Urea Moiety

The urea functionality within this compound can participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve the condensation of the urea nitrogens with a suitable difunctional reagent or an intramolecular reaction with a substituent on the aromatic ring.

A notable example is the synthesis of pyrimidine (B1678525) derivatives. The reaction of an N-(4-chloro-2-methylphenyl)acetoacetamide with an aldehyde and urea can lead to the formation of a tetrahydropyrimidine (B8763341) ring, where the urea moiety is incorporated into the newly formed heterocycle. sphinxsai.com

Another significant transformation is the oxidative cyclization of N'-aryl urea compounds to form benzimidazolinones. mdpi.com This type of reaction, often catalyzed by hypervalent iodine reagents, involves the intramolecular C-N bond formation between one of the urea nitrogens and an ortho C-H bond on the phenyl ring, leading to a five-membered fused ring system.

Catalytic Aspects in this compound Synthesis and Transformations

The synthesis and transformation of urea derivatives, including this compound, often employ catalytic methods to enhance efficiency and yield.

One of the primary methods for synthesizing substituted ureas is the reaction of an amine with an isocyanate. For instance, the synthesis of N-(5-chloro-2-methylphenyl)-N'-(3,4-dichlorophenyl)urea involves the reaction of 5-chloro-2-methylaniline (B43014) with 3,4-dichlorophenyl isocyanate. evitachem.com This reaction is typically performed in an organic solvent under controlled temperature to achieve high purity and yield. evitachem.com

Palladium-catalyzed reactions have also been utilized for the arylation of urea. The use of a catalyst precursor like Pd2dba3-CHCl3 with a Xantphos ligand and cesium carbonate as a base in dioxane at 100°C can produce symmetrical N,N'-diarylureas in high yields (64-92%). researchgate.net This method is effective for aryl halides with electron-withdrawing groups. researchgate.net

Furthermore, the Biginelli reaction, a one-pot three-component condensation, can be catalyzed by acids like H4SiW12O40·xH2O to produce dihydropyrimidinones from aldehydes, β-ketoesters, and urea. clockss.org This method has shown improved yields over classical approaches, especially with substituted aromatic aldehydes. clockss.org

In the context of dynamic covalent chemistry, zinc salts have been shown to catalyze the reversible dissociation and re-formation of urea bonds. rsc.org This catalytic activity allows for the development of self-healing polymer materials based on the dynamic nature of the urea bond. rsc.org The presence of zinc ions can accelerate the dissociation of urea by two orders of magnitude through the formation of O-bound zinc complexes. rsc.org

Layered double hydroxides (LDHs) and other layered materials also serve as catalysts in fine chemical syntheses. rsc.org For instance, the hydrolysis of urea can be controlled by temperature to set and maintain a precise pH, which is beneficial in various catalytic processes. rsc.org

The following table summarizes various catalytic systems used in the synthesis and transformation of urea derivatives.

| Catalyst/Promoter | Reactants | Product Type | Yield (%) | Reference |

| Pd2dba3-CHCl3/Xantphos, Cs2CO3 | Urea, Aryl halides | Symmetrical N,N'-diarylureas | 64-92 | researchgate.net |

| H4SiW12O40·xH2O | Aldehyde, β-ketoester, Urea | Dihydropyrimidinones | Good | clockss.org |

| Zn(OAc)2 | Diethyl urea | Ethylamine, Ethyl isocyanate | - | rsc.org |

| Layered Double Hydroxides (LDHs) | Urea | - | - | rsc.org |

Reaction Mechanism Investigations Relevant to this compound Formation and Transformations

Understanding the reaction mechanisms involved in the formation and transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

Kinetic and Mechanistic Studies of Urea Bond Formation

The formation of the urea bond is a fundamental reaction in organic chemistry. A common pathway involves the nucleophilic addition of an amine to an isocyanate. nih.gov The stability of the urea bond is attributed to the strong resonance effects of its dual amide structure. nih.gov However, this stability can be influenced by steric hindrance. Incorporating bulky substituents on one of the nitrogen atoms can destabilize the urea bond by disturbing the coplanarity of the amide bonds, thereby diminishing the conjugation effect. nih.govacs.org This leads to a dynamic covalent bond that can reversibly dissociate into an amine and an isocyanate. nih.gov

Kinetic studies have shown that the rate of urea bond formation and dissociation can be tuned. For example, the presence of zinc ions can significantly speed up the dissociation of urea. rsc.org The reaction kinetics of urea bond formation can be studied using techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). rsc.org

The reaction of amines with potassium isocyanate in the presence of an acid like hydrochloric acid can also lead to the formation of N-substituted ureas. The reactivity in this case can be influenced by the pKaH of the amines and the solvent system used. rsc.org

The following table presents kinetic data for the dissociation of different hindered urea bonds.

| Urea Compound | Dissociation Rate (k-1) (h-1) | Half-life (t1/2) (h) | Reference |

| TBEU (tert-butylethylurea) | 0.21 | 3.3 | nih.gov |

| Aryl tBEU | - | < 1.5 | illinois.edu |

Mechanisms of Chlorination Reactions Involving Urea Motifs

Phenylurea compounds can undergo chlorination at multiple sites. researchgate.netosti.gov The reaction with aqueous chlorine can occur at both nitrogen atoms of the urea moiety and at the ortho- and para-positions of the aromatic ring through electrophilic substitution. researchgate.net The reaction mechanism and kinetics are dependent on the pH and the specific chlorinating species present. osti.gov

Under acidic conditions (e.g., pH 5), the chlorination of many phenylureas follows third-order kinetics, being second-order with respect to chlorine and first-order with respect to the phenylurea. researchgate.netosti.gov However, some substituted phenylureas, like 3,4-dichloro-3'-N-methylphenylurea, exhibit second-order kinetics under the same conditions (first-order in both chlorine and the organic compound). researchgate.netosti.gov Under neutral and alkaline conditions, second-order kinetics are generally observed for all compounds, being first-order with respect to both chlorine and the organic compound. osti.gov

The table below shows the apparent second-order rate constants for the chlorination of various phenylurea compounds at pH 7 and 25°C.

| Compound | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Phenylurea | 0.76 ± 0.16 | osti.gov |

| 3,4-Dichlorophenylurea | 0.52 ± 0.11 | osti.gov |

| 3,4-Dichloro-3'-N-methylphenylurea | 0.39 ± 0.02 | osti.gov |

| Metoxuron | 0.27 ± 0.04 | osti.gov |

| Monuron | 0.23 ± 0.05 | osti.gov |

Hydrolytic Pathways of Urea and Related Compounds

The hydrolysis of urea and its derivatives is a significant degradation pathway. Non-enzymatic hydrolysis of urea is generally very slow but can be catalyzed by acids or bases. nih.gov The mechanism of urea decomposition is understood to be a stepwise process, often involving the formation of a cyanate intermediate. nih.gov

Theoretical studies have explored several pathways for non-enzymatic urea degradation, including unimolecular elimination and intermolecular elimination/hydrolysis processes. nih.gov In aqueous solution, it is generally accepted that urea decomposes primarily through an elimination reaction. nih.gov The hydrolysis of urea can proceed through acid-catalyzed, base-catalyzed, and neutral pathways. nih.gov Computational studies suggest that at physiological conditions, the base-catalyzed pathway is the most favorable for the hydrolysis of urea. nih.gov

For substituted ureas, the rate of hydrolysis can be significantly influenced by the substituents. For example, substituted ureas like monolinuron (B160109) and linuron (B1675549) show very slow hydrolysis at various pH values. researchgate.net In contrast, organophosphorus pesticides like phoxim (B1677734) are much more susceptible to hydrolysis, especially under alkaline conditions. researchgate.net The hydrolysis of many of these compounds follows first-order kinetics. researchgate.net

The stability of the urea bond can be intentionally decreased to create hydrolyzable materials. By introducing bulky substituents to one of the nitrogen atoms, the resulting hindered urea bond becomes more susceptible to hydrolysis. acs.org The rate of hydrolysis in these systems is related to both the equilibrium constant (Keq) for the dissociation of the urea bond and the dissociation rate constant (k-1). A smaller Keq and a larger k-1 lead to faster hydrolysis. acs.org

The table below summarizes the hydrolytic stability of some substituted ureas.

| Compound | Condition | Degradation/Half-life | Reference |

| Monolinuron | pH 4, 7, 9 | No significant hydrolysis | researchgate.net |

| Linuron | pH 4, 7, 9 | No significant hydrolysis | researchgate.net |

| Phoxim | pH 4 | Half-life: 204 h | researchgate.net |

| Phoxim | pH 9 | Half-life: 10 h | researchgate.net |

| TBEU-based compounds | d6-DMSO/D2O, 37°C, 24h | >50% degradation | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms within a molecule. For substituted ureas, the chemical shifts of the N-H protons can be broad and their position can vary depending on the solvent and concentration. In many diaryl urea derivatives, these signals appear as broad singlets in the downfield region of the spectrum nih.gov.

In a derivative, 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-chloro-2-methylphenyl)urea, the protons of the this compound moiety have been reported in deuterochloroform (CDCl₃) nih.gov. The aromatic protons on the substituted phenyl ring typically appear as multiplets or distinct doublets and doublets of doublets, depending on their coupling patterns. The methyl group protons would be expected to resonate as a singlet in the upfield region, typically around 2.2-2.4 ppm. The N-H protons of the urea linkage would exhibit characteristic chemical shifts, often observed as distinct singlets that are exchangeable with D₂O mdpi.com.

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Derivative in CDCl₃ nih.gov (Data from 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-chloro-2-methylphenyl)urea)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.18-7.22 | m |

| Aromatic CH | 7.13 | dd |

| Aromatic CH | 7.28 | s |

| Urea NH | 5.94 | s |

| Urea NH | 4.49 | br. s. |

| Methyl CH₃ | Not explicitly assigned in snippet | - |

Note: The exact chemical shifts and coupling constants for the parent compound may vary.

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbonyl carbon of the urea group is particularly characteristic, typically appearing significantly downfield between 150 and 180 ppm mdpi.comhmdb.calibretexts.org.

For 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-chloro-2-methylphenyl)urea, the reported ¹³C NMR data in CDCl₃ shows the carbons of the (4-chloro-2-methylphenyl) group at distinct chemical shifts nih.gov. The carbon attached to the chlorine atom and the carbon of the methyl group would have their resonances influenced by these substituents. The aromatic carbons typically resonate in the 110-140 ppm range libretexts.org.

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Derivative in CDCl₃ nih.gov (Data from 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-chloro-2-methylphenyl)urea)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 155.94 (inferred) |

| Aromatic C-Cl | 129.01 |

| Aromatic C-CH₃ | 131.22 |

| Aromatic CH | 126.68 |

| Aromatic CH | 127.12 |

| Aromatic C-N | 134.46 |

| Methyl CH₃ | 17.76 |

Note: The assignments are inferred from general knowledge and the provided data for the derivative. The exact chemical shifts for the parent compound may differ.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) would be used to accurately determine the mass of the protonated molecule [M+H]⁺. For a derivative, 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-chloro-2-methylphenyl)urea, the calculated m/z for [M+H]⁺ was 443.1701, with the found value being 443.1705, confirming its elemental formula nih.gov.

Electron ionization (EI) mass spectrometry of a related compound, (4-chlorophenyl)urea, provides insight into the expected fragmentation pathways nist.gov. The molecular ion peak would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation patterns for phenylureas involve cleavage of the urea bonds. Key fragments would likely include the (4-chloro-2-methylphenyl)isocyanate ion and the (4-chloro-2-methyl)aniline ion, arising from cleavages on either side of the carbonyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₈H₉ClN₂O⁺ |

| [M - NH₂]⁺ | C₈H₇ClNO⁺ |

| [4-chloro-2-methylphenyl isocyanate]⁺ | C₈H₆ClNO⁺ |

| [4-chloro-2-methylaniline]⁺ | C₇H₈ClN⁺ |

| [chlorophenyl]⁺ | C₆H₄Cl⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods are particularly useful for identifying the urea moiety and the substituted aromatic ring.

The IR spectrum of ureas shows characteristic absorption bands docbrown.infocsic.es. The N-H stretching vibrations typically appear as a broad band or multiple sharp peaks in the region of 3200-3500 cm⁻¹ nih.gov. The C=O (amide I) stretching vibration is a strong, prominent band usually found between 1630 and 1700 cm⁻¹ mdpi.comnih.gov. The N-H bending (amide II) vibration is observed around 1550-1650 cm⁻¹. The C-N stretching vibrations occur in the 1400-1450 cm⁻¹ region. For a related derivative, the urea C=O stretch was noted at 1645 cm⁻¹ and the aromatic C-Cl stretch at 750 cm⁻¹ libretexts.org.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum, as are the aromatic ring vibrations. For some ureas, in situ Raman monitoring has been used to follow their synthesis cam.ac.uk.

Table 4: Characteristic Vibrational Frequencies for Diaryl Ureas

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

| N-H Stretching | 3200-3500 | Strong, broad |

| C-H Aromatic Stretching | 3000-3100 | Medium |

| C-H Aliphatic Stretching | 2850-3000 | Medium |

| C=O Stretching (Amide I) | 1630-1700 | Strong |

| N-H Bending (Amide II) | 1550-1650 | Medium-Strong |

| C=C Aromatic Ring Stretching | 1450-1600 | Medium-Strong |

| C-N Stretching | 1400-1450 | Medium |

| C-Cl Stretching | 700-800 | Strong |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding.

Table 5: Illustrative Crystallographic Data for a Related Urea Derivative (Data from 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea) iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 8.9368 (3) |

| b (Å) | 17.2369 (4) |

| c (Å) | 10.3805 (3) |

| β (°) | 114.216 (4) |

| V (ų) | 1458.33 (7) |

| Z | 4 |

This data is for a more complex derivative and serves only to illustrate the type of information obtained from a single-crystal XRD study.

Powder X-ray Diffraction for Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the pharmaceutical and materials sciences. Different polymorphic forms of a single compound can exhibit varied physicochemical properties, including solubility, stability, melting point, and bioavailability. rigaku.comamericanpharmaceuticalreview.comresearchgate.net Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the identification and characterization of polymorphic forms of crystalline solids. rigaku.commdpi.comnih.gov

The fundamental principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice planes of the substance, producing a unique diffraction pattern. This pattern, typically plotted as intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystal structure. mdpi.comgoogle.com Each polymorph, possessing a distinct arrangement of molecules in its crystal lattice, will generate a different and characteristic PXRD pattern. americanpharmaceuticalreview.com

In the context of substituted ureas like this compound, polymorphism can arise due to factors such as conformational flexibility and competitive intermolecular hydrogen bonding. acs.org The investigation of polymorphism for such compounds is crucial. The process typically begins with a polymorph screen, where the compound is crystallized under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) to induce the formation of various crystalline forms. acs.org

Each resulting solid form is then analyzed using PXRD. The resulting patterns are compared; distinct patterns indicate the presence of different polymorphs. For instance, the PXRD pattern of a hypothetical Form I of this compound might exhibit characteristic peaks at specific 2θ angles that are absent or shifted in the pattern of a hypothetical Form II. mdpi.com While specific PXRD data for polymorphs of this compound are not extensively documented in the reviewed literature, the methodology is well-established for related diarylurea and phenylurea derivatives. researchgate.netnih.govacs.org For example, studies on other complex organic molecules have demonstrated the use of PXRD to identify and distinguish between polymorphs, solvates, and co-crystals, each showing unique diffraction peaks. mdpi.comgoogle.com

Quantitative analysis of polymorphic mixtures is also achievable with PXRD. By creating calibration curves from mixtures of known polymorphic composition, it is possible to determine the percentage of a specific polymorphic impurity in a bulk sample. mdpi.comnih.gov This is vital for quality control in manufacturing processes. mdpi.com The detection and quantification limits of PXRD for polymorphic impurities can be very low, making it a highly sensitive method. mdpi.com

The table below illustrates hypothetical PXRD peak data for two polymorphic forms of a substituted urea, demonstrating how they would be distinguished.

| 2θ Angle (°) - Form I | 2θ Angle (°) - Form II |

| 7.2 | 9.8 |

| 11.5 | 10.7 |

| 16.6 | 16.1 |

| 19.1 | 21.5 |

| 22.7 | 24.9 |

| This table is a hypothetical representation based on data for other polymorphic compounds to illustrate the principle of PXRD analysis. mdpi.com |

Further characterization, often coupled with PXRD, includes techniques like Differential Scanning Calorimetry (DSC) and solid-state Nuclear Magnetic Resonance (ssNMR) to fully understand the thermodynamic relationships and structural differences between polymorphs. rigaku.comamericanpharmaceuticalreview.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools for determining the chemical purity of this compound and for separating it from its derivatives, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like substituted ureas. Purity assessment is typically performed using a reversed-phase HPLC (RP-HPLC) method. In this setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govfrontiersin.org

The purity of this compound can be determined by injecting a solution of the compound into the HPLC system. The chromatogram will show a major peak corresponding to the compound and potentially smaller peaks representing impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For instance, purities exceeding 99% have been confirmed for related urea derivatives using this method. nih.gov

Method development involves optimizing several parameters to achieve good separation (resolution) between the main compound and its impurities. These parameters include the choice of column, the composition of the mobile phase (often using a gradient elution where the solvent composition changes over time), flow rate, and detector wavelength (typically in the UV range, e.g., 205-254 nm, where the aromatic rings absorb light). nih.govmtc-usa.comrsc.org Formic acid or trifluoroacetic acid is often added to the mobile phase in small concentrations to improve peak shape. mtc-usa.com

The table below summarizes typical conditions used for the HPLC analysis of substituted urea compounds, which would be applicable for the analysis of this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | Sunshell C8 nih.gov | Cogent Diamond Hydride™ mtc-usa.com |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile nih.gov | 95% Acetonitrile / 5% Water / 0.1% TFA mtc-usa.com |

| Elution | Gradient nih.gov | Isocratic mtc-usa.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min mtc-usa.com |

| Detection | UV @ 243 nm rsc.org | UV @ 205 nm mtc-usa.com |

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. While ureas themselves can sometimes be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, their precursors or more volatile derivatives can be readily analyzed. For example, the purity of the starting material, 4-chloro-2-methylaniline, can be effectively determined using GC-MS. iarc.fr

For direct analysis of certain urea derivatives, pre-column derivatization can be employed to create a more volatile and thermally stable analyte. google.com The GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted components and detects the fragments, providing structural information and confirmation of identity. google.comepa.gov

Physicochemical Properties

The physicochemical properties of (4-Chloro-2-methylphenyl)urea are crucial for understanding its behavior in different environments and its potential applications.

| Property | Value/Description |

| Molecular Formula | C8H9ClN2O |

| Molar Mass | 184.63 g/mol |

| Appearance | Typically a white to off-white solid. chlorobenzene.ltd |

| Melting Point | Reported melting points for derivatives can vary significantly. For instance, N-(4-Chloro-2-methylphenyl)urea has a reported melting point of 132-134 °C. chlorobenzene.ltd |

| Solubility | Generally has low solubility in water but is soluble in some organic solvents like acetone (B3395972) and chloroform. chlorobenzene.ltd |

| LogP | The estimated octanol-water partition coefficient (LogP) is around 2.5, indicating a degree of lipophilicity. chlorobenzene.ltd |

These properties can be influenced by the presence of other functional groups in more complex derivatives.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Methylphenyl Urea

Quantum Chemical Methodologies Applied to (4-Chloro-2-methylphenyl)urea

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of this compound. These methods allow for a detailed analysis of the compound at the atomic level.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. researchgate.net For substituted ureas like this compound, DFT calculations, often using the B3LYP functional, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netniscpr.res.in These calculations are instrumental in understanding the molecule's stability and reactivity. For instance, DFT has been used to analyze the hydrolytic stability of similar urea (B33335) derivatives by calculating bond dissociation energies. In studies of related thiourea (B124793) hybrids, DFT has been used to correlate electronic properties, such as the HOMO-LUMO energy gap, with biological activity. mdpi.com

The choice of a basis set is a critical aspect of quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. libretexts.org For molecules containing elements like chlorine, basis sets such as the Pople-style 6-31G(d) or the more extensive 6-311G(d,p) are commonly employed in conjunction with DFT and HF methods. researchgate.netasianpubs.org The addition of polarization functions (d,p) is important for accurately describing the bonding environment around atoms like chlorine.

Correlation-consistent basis sets, such as cc-pVTZ and aug-cc-pVTZ, are also utilized, particularly when high accuracy is required for properties like binding energies. dergipark.org.tr The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions. The validation of a chosen basis set is typically achieved by comparing calculated properties, such as geometric parameters, with experimental data where available. niscpr.res.in For complex systems, a balance must be struck between computational cost and the desired accuracy of the results. dergipark.org.tr

Molecular Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound is a primary step in its theoretical investigation. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Both DFT and HF methods are used for this purpose. niscpr.res.in

Conformational analysis is particularly important for flexible molecules like ureas, where rotation around single bonds can lead to different stable conformations. nih.gov The substitution on the nitrogen atoms of the urea group plays a significant role in these conformational preferences. nih.gov Theoretical calculations can map the potential energy surface by systematically changing dihedral angles to identify the most stable conformers. niscpr.res.in For a related thiosemicarbazone, potential energy surface scans revealed the global energy minimum, corresponding to the most stable configuration. niscpr.res.in The planarity of the phenylurea moiety can be influenced by substituents, which in turn affects how the molecule fits into binding sites of biological targets. nih.gov

| Parameter | Description |

| Dihedral Angles | The angles between planes defined by sets of four atoms. These are crucial for defining the conformation of the molecule, especially the orientation of the phenyl ring relative to the urea group. |

| Bond Lengths | The equilibrium distances between the nuclei of two bonded atoms. Theoretical calculations provide predictions for all bond lengths in the molecule. |

| Bond Angles | The angles formed by three connected atoms. These are essential for defining the overall shape of the molecule. |

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. uantwerpen.be The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. mdpi.com Computational methods like DFT are used to calculate the energies of these orbitals and visualize their spatial distribution. mdpi.comresearchgate.net For example, in a study of related thiourea derivatives, the compound with the smallest orbital energy gap was identified as being more polarized. mdpi.com This analysis is crucial for understanding charge transfer within the molecule and its potential interactions with other molecules, such as biological receptors. researchgate.netrsc.org

| Orbital | Energy (eV) - Example Data | Description |

| HOMO | -0.097 | The highest energy molecular orbital that is occupied by electrons. It often acts as an electron donor. |

| LUMO | -0.039 | The lowest energy molecular orbital that is unoccupied. It can act as an electron acceptor. |

| Energy Gap (ΔE) | 0.058 | The difference in energy between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This analysis is particularly effective for investigating hyperconjugative interactions and intramolecular charge transfer (ICT), which significantly contribute to molecular stability. researchgate.net The core of NBO analysis involves examining the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals, where the stabilization energy (E(2)) of these interactions is calculated using second-order perturbation theory. uni-muenchen.deresearchgate.net

Table 1: Predicted Significant Donor-Acceptor Interactions in this compound via NBO Analysis This table is illustrative, based on typical findings for phenylurea derivatives.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C-N) | High | Resonance, π-delocalization |

| LP (N) | π* (C=O) | High | Resonance, π-delocalization |

| LP (N) | σ* (C-C)ring | Moderate | Hyperconjugation |

| π (C-C)ring | π* (C-C)ring | Moderate | Resonance within the ring |

| LP (Cl) | σ* (C-C)ring | Low-Moderate | Hyperconjugation |

LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, allowing for the prediction of its reactive sites. wolfram.commdpi.com The MEP map illustrates the electrostatic potential on the electron isodensity surface, using a color scale to indicate different potential values. wolfram.com Typically, regions of negative potential (colored red) are associated with electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.comresearchgate.net Green areas represent neutral or zero potential. mdpi.com

In the this compound molecule, the MEP map is predicted to show distinct regions of varying potential.

Negative Potential: The most intense negative region (red) is expected to be localized around the carbonyl oxygen atom. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons, making it the primary site for electrophilic interaction. scienceopen.comresearchgate.net

Positive Potential: The most positive regions (blue) are anticipated to be around the hydrogen atoms of the urea's -NH- groups. This electron deficiency makes them the most likely sites for nucleophilic attack. mdpi.comscienceopen.com

Mixed Potential: The aromatic ring will likely exhibit a more complex potential distribution. The electron-donating methyl group and the electron-withdrawing chlorine atom will influence the ring's electron density, creating nuanced areas of slightly negative and positive potential.

Computational studies on structurally similar molecules, such as other chlorophenyl derivatives and phenylureas, consistently show this pattern of a highly negative potential on the carbonyl oxygen and positive potentials on the amide protons. mdpi.comscienceopen.comnih.goviucr.org

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a fundamental electronic process in molecules that possess both electron-donating and electron-accepting groups. This phenomenon is critical for understanding a molecule's optical and electronic properties. science.govacs.org The investigation of ICT typically involves the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter. A smaller energy gap generally signifies greater molecular reactivity and a higher propensity for ICT, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the molecule contains electron-donating moieties (the methyl group and the amino groups) and electron-withdrawing moieties (the carbonyl group and the chlorine atom). This "push-pull" setup facilitates ICT.

HOMO: The HOMO is expected to be primarily localized on the more electron-rich parts of the molecule, likely the substituted phenyl ring and the adjacent nitrogen atom.

LUMO: The LUMO is anticipated to be distributed over the electron-deficient carbonyl group (C=O) and potentially parts of the aromatic ring.

The transition of an electron from the HOMO to the LUMO represents the primary charge transfer event. Evidence of ICT is further substantiated by NBO analysis, which quantifies the delocalization of electron density from donor orbitals (like nitrogen lone pairs) to acceptor orbitals (like the C=O π* orbital). researchgate.net This charge delocalization is a key factor in stabilizing the molecule and is directly linked to its ICT characteristics. science.gov

Theoretical Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful method for assigning and interpreting experimental infrared (IR) and Raman spectra. niscpr.res.inmdpi.com By calculating the harmonic frequencies of a molecule's normal vibrational modes, researchers can correlate theoretical data with experimental peaks. mdpi.com To improve accuracy, calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors in the computational method. mdpi.com

For this compound, a theoretical vibrational analysis would predict the frequencies for its characteristic functional groups. These predictions are essential for confirming the molecular structure via spectroscopy. Based on data from related compounds, the principal vibrational modes can be anticipated. primescholars.comdergipark.org.tr

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative and provides expected ranges based on analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| ν(N-H) | 3300 - 3450 | Asymmetric and symmetric stretching of N-H bonds in the urea group. |

| ν(C-H)aromatic | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. primescholars.com |

| ν(C-H)aliphatic | 2850 - 2980 | Asymmetric and symmetric stretching of the methyl group C-H bonds. |

| ν(C=O) | 1650 - 1700 | Stretching of the carbonyl bond, characteristic of the urea group. |

| δ(N-H) | 1550 - 1650 | Bending (scissoring) of the N-H bonds, often coupled with C-N stretching. |

| ν(C-N) | 1350 - 1450 | Stretching of the C-N bonds in the urea linkage. |

| ν(C-Cl) | 700 - 850 | Stretching of the carbon-chlorine bond on the aromatic ring. uantwerpen.be |

ν = stretching, δ = bending

Computational Studies of Reaction Pathways and Transition States

Detailed computational investigations into the specific reaction pathways and transition states for the synthesis of this compound are not prominently featured in the surveyed scientific literature. While synthetic routes are described for this compound and its derivatives, nih.govevitachem.com these reports typically focus on experimental conditions, reagents, and yields rather than theoretical modeling of the reaction mechanisms.

Prediction of Advanced Optical Properties, Including Nonlinear Optical Response

Computational chemistry, particularly DFT, is a vital tool for predicting the nonlinear optical (NLO) properties of molecules. acs.orgbohrium.com A key NLO parameter is the first-order hyperpolarizability (β), which quantifies the second-order response of a molecule to an applied electric field. nih.gov Materials with large β values are sought after for applications in optoelectronics and photonics. bohrium.com

The NLO response of organic molecules is often linked to efficient intramolecular charge transfer (ICT) within a donor-π-acceptor (D-π-A) framework. acs.orgbohrium.com In this compound, the methylphenylamino group can act as an electron donor, while the carbonyl group serves as an acceptor, suggesting the potential for NLO activity.

Urea is a benchmark compound used in NLO studies, and the properties of new molecules are frequently compared to it. nih.govresearchgate.netresearchgate.netajchem-a.com DFT calculations on various organic molecules have demonstrated β values many times greater than that of urea. primescholars.comuantwerpen.beresearchgate.net Given its structure, this compound is expected to exhibit a more significant NLO response than simple urea.

Table 3: Comparison of Calculated First Hyperpolarizability (β) for Urea and Related Compounds This table presents data from the literature on different molecules to provide context for the potential NLO properties of this compound.

| Compound | First Hyperpolarizability (βtot) (esu) | Relative to Urea | Source |

| Urea (reference) | 0.3728 x 10⁻³⁰ | 1 | researchgate.net |

| Urea (reference) | 3.728 x 10⁻³¹ | 1 | researchgate.net |

| Ethyl-4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 2.6143 x 10⁻³⁰ | ~7 times | primescholars.com |

| (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | - | 83.85 times | uantwerpen.be |

| 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one | - | 56 times | researchgate.net |

| A novel triazine derivative (Compound 5) | - | 24 times | nih.gov |

Hydrogen Bonding Interactions in Urea-Based Supramamolecular Architectures

The urea functional group, with its capacity to act as both a hydrogen bond donor and acceptor, plays a pivotal role in the formation of predictable and robust supramolecular assemblies. This dual nature allows for the construction of intricate and stable one-, two-, and three-dimensional networks, making urea derivatives, including this compound and its analogues, subjects of significant interest in crystal engineering and supramolecular chemistry. The primary interaction governing these architectures is the hydrogen bond, with N-H···O interactions being the most prominent.

N-H···O Hydrogen Bonds and Their Energetics

The fundamental building block of supramolecular structures in many urea derivatives is the one-dimensional chain or tape motif formed through N-H···O hydrogen bonds. rsc.org In these arrangements, the urea moieties of adjacent molecules are linked, creating a stable, repeating pattern. The geometry of the urea group, particularly the trans-trans orientation of the N-H protons with respect to the carbonyl group, facilitates the formation of these one-dimensional chains. rsc.org

The strength and nature of these hydrogen bonds can be influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups, for instance, can increase the acidity of the N-H protons, leading to stronger hydrogen bonds. ru.nlresearchgate.net Theoretical calculations, such as those using Møller-Plesset perturbation theory (MP2), have been employed to study the energetics of these interactions. researchgate.net Natural Bond Orbital (NBO) analysis further reveals that a stronger N-H···O hydrogen bond corresponds to a greater charge transfer between the hydrogen bond donor and acceptor molecules. researchgate.net

The stability of these hydrogen-bonded assemblies is a key factor in their formation. For example, the dimerization of ureido compounds is often more stable than that of their amido counterparts due to a combination of favorable entropic and enthalpic effects arising from intramolecular hydrogen bonds. nih.gov

C-H···X (X=O, N, Cl) Hydrogen Bonds and Their Contribution

C-H···O hydrogen bonds are particularly common and have been recognized as important in various chemical and biological systems, including protein folding and DNA structure. nih.gov In the context of substituted phenylureas, aromatic C-H groups can act as hydrogen bond donors to the urea carbonyl oxygen or other acceptor atoms within the crystal lattice. core.ac.uk The presence of electron-withdrawing substituents on the phenyl ring can enhance the acidity of the aromatic C-H protons, making them more effective hydrogen bond donors. core.ac.uk

Interactions involving chlorine atoms, such as C-H···Cl hydrogen bonds, also contribute to the supramolecular architecture. nih.gov The electronegative nature of the chlorine atom allows it to participate in hydrogen bonding, further influencing the packing of the molecules in the solid state. gexinonline.com

Influence of Substituents on Hydrogen Bond Patterns and Connectivity

The nature and position of substituents on the phenyl ring of urea analogues have a profound impact on the resulting hydrogen bond patterns and molecular connectivity. nih.gov Electron-donating and electron-withdrawing groups can modulate the hydrogen bonding capability of both the N-H and C-H donors, as well as the acceptor strength of the carbonyl oxygen. nih.gov

For instance, the introduction of bulky substituents in the ortho position of the phenyl ring can induce steric hindrance, which may disrupt the typical one-dimensional tape structure and favor the formation of alternative motifs. nih.gov The presence of halogen atoms at the ortho positions can promote the formation of intramolecular hydrogen bonds, influencing the conformation of the molecule and its subsequent intermolecular interactions. nih.gov

Furthermore, substituents can direct the formation of different supramolecular synthons. In some cases, instead of the common urea-urea tape, interactions with other functional groups or solvent molecules may become preferential, leading to different crystal packing arrangements. core.ac.uk The interplay between various hydrogen bonding interactions, including N-H···O, C-H···O, and C-H···Cl, ultimately determines the final three-dimensional structure of the crystal.

Crystal Packing Analysis and Polymorphism Studies of this compound Derivatives

The arrangement of molecules in the crystalline state, or crystal packing, is a critical aspect of solid-state chemistry, influencing the physical properties of a material. For this compound and its derivatives, crystal packing is largely governed by the interplay of the hydrogen bonding interactions discussed previously, as well as other non-covalent forces.

The modular nature of urea derivatives allows for systematic studies on how changes in molecular structure affect crystal packing. rsc.org Variations in the substitution pattern on the phenyl ring can lead to different molecular conformations and, consequently, different packing arrangements. rsc.org For example, many urea derivatives form one-dimensional chains through N-H···O hydrogen bonds, and these chains then associate to form two-dimensional sheets or three-dimensional networks. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including urea derivatives. gexinonline.comacs.org Different polymorphs of the same compound can exhibit distinct physical properties. The formation of a particular polymorph can be influenced by factors such as solvent of crystallization, temperature, and the presence of impurities. acs.org The study of polymorphism is crucial in fields like pharmaceuticals, where the solid form of a drug can impact its efficacy. acs.org For substituted phenylureas, conformational polymorphism, where different crystal forms contain different molecular conformations, can arise from the flexibility of the molecule, such as rotation around the C-N bonds. gexinonline.comacs.org

Analysis of Weak Non-Covalent Interactions in Solid-State Structures

Halogen Bonding (e.g., C-Cl···X interactions)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (Lewis base). acs.org This interaction is directional and can be comparable in strength to a conventional hydrogen bond. acs.org In the case of this compound and its analogues, the chlorine atom can participate in halogen bonds, typically of the C-Cl···X type, where X can be an oxygen, nitrogen, or another halogen atom. mdpi.com

The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the atom to which it is covalently bonded. nih.gov The presence of electron-withdrawing groups on the same molecule can enhance the electrophilic character of the halogen atom, strengthening the halogen bond. nih.gov In crystal structures, halogen bonds can act as a tool to direct the assembly of molecules into specific supramolecular architectures, such as chains or sheets. nih.govacs.org For instance, C-I···N and C-I···O halogen bonds have been effectively used in the construction of co-crystals. nih.gov

The interplay of halogen bonding with other non-covalent interactions, such as hydrogen bonding and π-stacking, provides a powerful strategy for the rational design of crystal structures with desired properties.

Aromatic π-Stacking Interactions

Aromatic π-stacking interactions are non-covalent forces between aromatic rings that play a crucial role in the structure of biological macromolecules and the design of synthetic materials. researchgate.net These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. In the context of this compound, the substituted phenyl ring is the primary participant in such interactions.

The nature of π-stacking is heavily influenced by the substituents on the aromatic ring, which alter the ring's quadrupole moment. The this compound ring possesses an electron-withdrawing chlorine atom at the 4-position and an electron-donating methyl group at the 2-position. This substitution pattern creates an uneven electron distribution, which favors specific stacking geometries over others. The common geometries include face-to-face, parallel-displaced (offset), and edge-to-face (T-shaped) arrangements. researchgate.net

Studies on diaryl urea derivatives have shown that π-stacking interactions often work in concert with hydrogen bonds to stabilize the crystal packing. nih.gov For the this compound scaffold, several types of π-interactions are possible:

π-π Stacking: Interaction between two (4-Chloro-2-methylphenyl) rings in adjacent molecules. The substitution pattern would likely favor a parallel-displaced arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces.

NH-π Interactions: The N-H groups of the urea moiety can act as hydrogen bond donors to the π-face of an adjacent aromatic ring. nih.gov

π-π Interactions in Co-crystals: When co-crystallized with other aromatic molecules, this compound can engage in stacking interactions that are guided by complementary electronic properties (e.g., pairing with an electron-rich or electron-poor aromatic co-former).

In a relevant study, the 4-chloro-2-methyl-phenyl group was shown to establish π-π interactions within the S3 cleft of the rhodesain enzyme, highlighting the capacity of this specific moiety to engage in such stabilizing contacts. acs.org The methyl group was observed to potentially hinder a fully planar conformation, which in turn allowed for a better fit and interaction within the binding pocket. acs.org

| Interaction Type | Description | Influencing Factors | Expected Geometry |

|---|---|---|---|

| π-π Stacking (Self-Association) | Interaction between two (4-Chloro-2-methylphenyl) rings. | Electron-withdrawing Cl and electron-donating CH₃ group. | Parallel-displaced or offset. |

| NH-π Interaction | Urea N-H bond points towards the face of an aromatic ring. | Acidity of the N-H proton; π-electron density of the ring. | Perpendicular or T-shaped. nih.gov |

| π-Stacking (Co-crystals) | Interaction with an aromatic co-former ring. | Electronic complementarity between the two different rings. | Varies based on co-former (e.g., face-to-face with electron-rich rings). |

Design Principles for Self-Assembly and Co-crystallization Strategies Involving this compound Scaffolds

The design of supramolecular architectures based on the this compound scaffold relies on the principles of crystal engineering, which seeks to control the assembly of molecules in the solid state through an understanding of intermolecular interactions. nih.gov For urea derivatives, self-assembly and co-crystallization are primarily governed by a hierarchy of non-covalent interactions, with strong hydrogen bonds playing the dominant role, supported by weaker interactions like π-stacking and halogen bonding. researchgate.netnih.gov

Self-Assembly and Hydrogen Bonding Synthons: N,N'-disubstituted ureas are well-known for their tendency to form robust one-dimensional hydrogen-bonded tapes or chains. researchgate.net The urea moiety contains two excellent hydrogen bond donors (the N-H groups) and one excellent acceptor (the C=O group). This arrangement facilitates the formation of a highly predictable and stable supramolecular synthon known as the urea α-network or tape structure, characterized by R²₂(8) graph set notation. researchgate.net In this motif, each urea molecule donates two N-H hydrogen bonds to the carbonyl oxygen atoms of two neighboring molecules, creating a flat, ribbon-like structure. The this compound molecule is expected to readily form these tapes, which then pack into a 3D crystal lattice influenced by the steric and electronic properties of the substituted phenyl groups.

Co-crystallization Strategies: Co-crystallization is a powerful strategy to modify the physicochemical properties of a solid by incorporating a second molecule (a co-former) into the crystal lattice. acs.org The selection of a suitable co-former for this compound is guided by the principle of supramolecular synthon complementarity. researchgate.net The goal is to choose a co-former with functional groups that can form reliable and strong hydrogen bonds with the urea moiety, potentially disrupting the self-complementary urea tape in favor of a new, hetero-molecular assembly.

Key strategies include:

Hydrogen Bond Competition: Introducing co-formers that are strong hydrogen bond acceptors, such as carboxylic acids or pyridines. researchgate.netacs.org A carboxylic acid, for example, can form a very stable acid-urea heterosynthon. Similarly, the nitrogen atom in a pyridine (B92270) ring is an effective hydrogen bond acceptor for the urea N-H groups. sigmaaldrich.com

Utilizing Weaker Interactions: The chlorine atom on the phenyl ring can act as a halogen bond donor or acceptor, providing an additional tool for directing crystal packing. nih.govacs.org Co-formers containing good halogen bond acceptors (e.g., pyridyl nitrogen, carbonyl oxygen) can be used to form specific I···N or I···O contacts that guide the assembly in conjunction with the primary hydrogen bonds. nih.gov

Exploiting π-Systems: Aromatic co-formers can be selected to induce specific π-stacking arrangements with the (4-Chloro-2-methylphenyl) ring, adding another layer of control over the final crystal structure.

The successful design of a co-crystal involves a careful balance between the strong urea-urea hydrogen bonds and the potential urea-co-former interactions. The stability of the resulting crystal structure will depend on the optimization of this entire network of non-covalent forces. researchgate.netacs.org

Conclusion

Applications and Research Directions for 4 Chloro 2 Methylphenyl Urea in Specialized Fields

Agrochemical Research and Environmental Fate of (4-Chloro-2-methylphenyl)urea

This compound, commonly known as chlortoluron, is a selective herbicide belonging to the phenylurea class. It is primarily used for the control of annual grasses and broad-leaved weeds in cereal crops. Its efficacy and environmental behavior have been the subject of extensive research, focusing on its design for optimal herbicidal activity and its fate in various environmental compartments.

Design Principles for this compound in Agrochemical Development

The design of this compound as an effective herbicide is rooted in the structure-activity relationships of phenylurea compounds. The core principle of its design is the inhibition of photosynthesis in target weed species.

The synthesis of chlortoluron involves a multi-step chemical process. It begins with a substituted aniline (B41778), 3-chloro-4-methylaniline (B146341), which is treated with phosgene (B1210022) to create an isocyanate derivative. This intermediate is then reacted with dimethylamine (B145610) to yield the final this compound molecule wikipedia.orgherts.ac.uk.

The herbicidal action of chlortoluron and other phenylurea herbicides is based on their ability to disrupt the photosynthetic electron transport chain wikipedia.orgherts.ac.uk. They act by blocking the QB plastoquinone (B1678516) binding site within Photosystem II, which prevents the flow of electrons and ultimately leads to the death of the plant wikipedia.org. The specific substitutions on the phenyl ring and the urea (B33335) group are crucial for this activity. In the case of chlortoluron, the 4-chloro and 2-methyl substitutions on the phenyl ring, combined with the N,N-dimethylurea side chain, provide the necessary molecular conformation and properties for effective binding to the target site.

Quantitative structure-activity relationship (QSAR) studies on phenylurea herbicides have provided deeper insights into the molecular properties that govern their biological activity. Research has shown that the hydrophobicity of the molecule, represented by its log P value, is a significant factor in antibody recognition, which can be analogous to its interaction with the target site in a plant nih.gov. The spatial arrangement of substituents on the phenyl ring also plays a critical role in determining the efficacy of these herbicides.

| Property | Description | Significance in Design |

| Chemical Structure | N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea | The specific arrangement of chloro and methyl groups on the phenyl ring and the dimethylurea side chain is optimized for binding to the target site in Photosystem II. |

| Mechanism of Action | Inhibition of photosynthetic electron transport at the QB site of Photosystem II. | This targeted mechanism provides selectivity, affecting weeds more than the intended crops under specific application conditions. |

| Synthesis Pathway | Reaction of 3-chloro-4-methylaniline with phosgene, followed by reaction with dimethylamine. | A well-established industrial synthesis route allows for the efficient production of the active ingredient. |

| Hydrophobicity (Log P) | A key parameter influencing the molecule's interaction with biological membranes and target sites. | Balancing hydrophobicity is crucial for uptake, translocation within the plant, and binding to the active site. |

Degradation Pathways and Environmental Transformation Studies

Photolytic degradation, or photolysis, is the breakdown of molecules by light. In aqueous environments, chlortoluron is known to undergo rapid photolysis herts.ac.uk. This process is influenced by the presence of UV irradiation and can be accelerated by photocatalysts such as titanium dioxide (TiO2) nih.gov.

The degradation mechanism involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which attack the chlortoluron molecule. The initial stages of photocatalytic degradation involve several parallel pathways, including:

Hydroxylation: The addition of a hydroxyl group to the aromatic ring.

Demethylation: The removal of one or both methyl groups from the urea side chain.

Dearylation: The cleavage of the bond between the phenyl ring and the urea group.

Dechlorination: The removal of the chlorine atom from the phenyl ring nih.gov.

These initial transformations lead to the formation of various by-products, which can undergo further degradation.

In soil, the primary route of this compound degradation is through the action of microorganisms. The rate of microbial degradation is influenced by soil type, organic matter content, moisture, and temperature.

The typical biodegradation pathway for phenylurea herbicides like chlortoluron begins with the stepwise demethylation of the urea side chain. The initial and rate-limiting step is the mono-N-demethylation to form N-(3-chloro-4-methylphenyl)-N'-methylurea (monomethyl chlortoluron). This is followed by a second demethylation to yield N-(3-chloro-4-methylphenyl)urea. Subsequent hydrolysis of the urea bridge leads to the formation of 3-chloro-4-methylaniline. This aniline derivative can be further degraded by soil microorganisms.

| Degradation Step | Metabolite |

| Mono-N-demethylation | N-(3-chloro-4-methylphenyl)-N'-methylurea |

| Di-N-demethylation | N-(3-chloro-4-methylphenyl)urea |

| Urea Bridge Cleavage | 3-chloro-4-methylaniline |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This compound is generally stable to hydrolysis in neutral aqueous solutions. However, it can be hydrolyzed under strongly acidic or alkaline conditions.

In water treatment processes, such as disinfection with chlorine, the degradation of chlortoluron can occur. Studies have shown that the reaction with hypochlorite (B82951) initiates degradation through two main pathways: chlorination and hydroxylation of the aromatic ring nih.gov. These initial reactions are then followed by further chlorination, and eventually, ring opening and mineralization.

Adsorption and Mobility Studies in Environmental Compartments (Soil, Water Systems)

The movement of this compound from the point of application to other environmental compartments, such as groundwater, is largely governed by its adsorption to soil particles.

The mobility of chlortoluron in soil is generally considered to be moderate and is highly dependent on the soil's organic matter content. Soils with higher organic carbon content exhibit stronger adsorption of chlortoluron, which reduces its mobility and potential for leaching. The leaching behavior of chlortoluron has been studied in soil columns, which simulate its movement through the soil profile researchgate.net.

Sorption-desorption experiments are used to quantify the extent to which a chemical binds to soil. These studies often reveal hysteresis, a phenomenon where the desorption process is not simply the reverse of the sorption process, indicating that a portion of the herbicide becomes more strongly bound to the soil over time.

The mobility of chlortoluron in different soil types has been investigated, showing a range of behaviors. For instance, in a study of five different soil types, the mobility was found to increase in the order: Albic Luvisol = Haplic Luvisol < Haplic Cambisol < Haplic Stagnosol < Greyic Phaozem researchgate.netagriculturejournals.cz.

| Soil Type | Remaining Chlortoluron (%) | Mobility |

| Albic Luvisol | 46.1 | Low |

| Haplic Luvisol | 54.6 | Low |

| Haplic Cambisol | 65.0 | Moderate |

| Haplic Stagnosol | 69.6 | Moderate-High |

| Greyic Phaozem | 102.9 | High |

Data adapted from a study on chlortoluron behavior in different soil types, where percentages greater than 100% in Greyic Phaozem were attributed to preferential flow paths and reduced degradation in subsurface layers researchgate.netagriculturejournals.cz.

Investigation of Metabolic Fate and Environmental Distribution

While direct studies on the metabolic fate and environmental distribution of this compound are limited, valuable insights can be drawn from research on structurally similar phenylurea herbicides, such as chlorotoluron (B1668836) [3-(3-chloro-p-tolyl)-1,1-dimethylurea]. The metabolic pathways of these compounds are generally well-characterized and are anticipated to be analogous for this compound.

The primary routes of metabolism for phenylurea herbicides in both soil and biological systems involve two key enzymatic processes: N-demethylation and ring-methyl oxidation . N-demethylation involves the removal of methyl groups from the urea nitrogen atoms, leading to the formation of less substituted and often more polar metabolites. who.int Concurrently, the methyl group on the phenyl ring can undergo oxidation to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid. acs.org These transformation products are generally more water-soluble and less toxic than the parent compound.

Subsequent to these initial transformations, the resulting metabolites can undergo further conjugation reactions, such as glycosylation, where a sugar moiety is attached to the molecule. This process further increases the polarity of the compounds, facilitating their sequestration in plant vacuoles or their excretion in animals.

The environmental distribution of this compound is expected to be influenced by its physicochemical properties. Phenylurea herbicides typically exhibit moderate persistence in soil, with their mobility being influenced by factors such as soil organic matter content and pH. herts.ac.uknih.gov While they have a low vapor pressure, limiting their atmospheric distribution, their potential to leach into groundwater is a consideration, particularly in sandy soils with low organic matter. who.intherts.ac.uk The degradation in aquatic environments is often driven by photolysis and microbial activity. who.int

Table 1: Predicted Metabolic Pathway of this compound

| Metabolic Step | Enzymatic Process | Resulting Metabolite (Predicted) |

| Initial Transformation | N-Demethylation | N-(4-chloro-2-methylphenyl)-N'-methylurea |

| Initial Transformation | Ring-Methyl Oxidation | [4-Chloro-2-(hydroxymethyl)phenyl]urea |

| Secondary Transformation | Further Oxidation | (4-Chloro-2-carboxyphenyl)urea |

| Conjugation | Glycosylation | Glycoside conjugates of hydroxylated metabolites |

Material Science Applications of this compound Derivatives

The rigid structure and potential for hydrogen bonding inherent in the phenylurea scaffold make it an attractive building block for the development of advanced materials. Research into the applications of this compound derivatives in material science is an emerging field with significant promise.

Development of Novel this compound-Derived Materials

The synthesis of novel materials derived from this compound can be achieved by incorporating this moiety into larger molecular architectures. The presence of the chloro and methyl substituents on the phenyl ring can be leveraged to fine-tune the physical and chemical properties of the resulting materials, such as solubility, thermal stability, and intermolecular interactions.

Potential Applications in Organic Electronics and Photonics

Phenylurea derivatives have shown potential in the field of organic electronics due to their ability to self-assemble into ordered structures, which is crucial for efficient charge transport. While specific research on this compound in this area is not yet prevalent, the fundamental properties of the phenylurea core suggest that its derivatives could be explored for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of specific functional groups to the this compound backbone could lead to materials with tailored electronic and photophysical properties.

Role in Advanced Polymer Chemistry and Material Design

In polymer chemistry, di-functionalized phenylurea derivatives can act as monomers for the synthesis of polyureas. These polymers are known for their high tensile strength, thermal stability, and excellent resistance to chemicals, owing to the extensive hydrogen bonding between the urea linkages. By incorporating the this compound unit into a polymer chain, it is possible to create materials with specific properties. For instance, the chlorine atom can enhance flame retardancy, while the methyl group can influence the polymer's solubility and processing characteristics. The development of molecularly imprinted polymers (MIPs) using phenylurea derivatives as functional monomers has also been explored for the selective recognition of herbicides. researchgate.net

Exploration of Catalytic Applications for this compound Scaffolds